molecular formula C8H6F3NO2 B2948862 3-Amino-4-(trifluoromethyl)benzoic acid CAS No. 125483-00-3; 4857-33-4

3-Amino-4-(trifluoromethyl)benzoic acid

Cat. No.: B2948862
CAS No.: 125483-00-3; 4857-33-4
M. Wt: 205.136
InChI Key: RVYKHFGOJJKVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance in Fluorinated Organic Chemistry Research

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, bioavailability, and binding affinity. innospk.comresearchgate.netmdpi.com 3-Amino-4-(trifluoromethyl)benzoic acid serves as a valuable intermediate in this context. The trifluoromethyl (CF3) group is particularly significant; its strong electron-withdrawing nature and lipophilicity can profoundly influence a molecule's physicochemical and biological properties. mdpi.comorganic-chemistry.org Replacing a hydrogen atom with a fluorine atom or adding a trifluoromethyl group are established strategies for reducing a drug's metabolism, which can increase its half-life. mdpi.com

The structure of this compound is trifunctional, containing a carboxylic acid, an amino group, and the trifluoromethylated aromatic ring. This allows it to be a versatile building block in organic synthesis. innospk.com The amino and carboxyl groups can participate in a wide array of chemical reactions, such as amide formation and esterification, which are fundamental for constructing larger, more complex molecular architectures. innospk.com Consequently, this compound and its isomers are used as reagents and intermediates for the synthesis of potential drug molecules and other fine chemicals. innospk.com

Overview of Aromatic Carboxylic Acid Derivatives in Contemporary Scientific Inquiry

Aromatic carboxylic acids and their derivatives are a critically important class of compounds in organic chemistry and drug discovery. researchgate.net They are widely available, structurally diverse, and generally stable, making them common feedstock chemicals in synthesis. researchgate.net Research has shown that approximately 25% of all commercialized pharmaceuticals contain a carboxylic acid group. wiley-vch.de This functional group is often a key determinant of a molecule's pharmacophore, influencing properties like water solubility and cell permeation. researchgate.net

In contemporary research, aromatic carboxylic acids are used in a variety of advanced synthetic applications. They undergo C-C coupling processes to form diverse alkenes and are used in deoxygenative ketone synthesis. researchgate.net Furthermore, they are employed in radical tandem C-N coupling strategies to construct aromatic tertiary amines, which are vital structures in organic chemistry. researchgate.net The carboxylic acid functional group is a crucial scaffold in the fields of polymers and agrochemicals as well. researchgate.net Its ability to ionize at physiological pH can enhance the water solubility of biologically active compounds. wiley-vch.deresearchgate.net

Historical Context of Trifluoromethylated Benzoic Acids in Research

The introduction of trifluoromethyl groups into organic molecules, particularly aromatic systems, has been a major focus of research for decades. The unique properties conferred by the CF3 group—such as high electronegativity, metabolic stability, and its ability to act as a bioisostere for other groups—have made it a prized substituent in the design of pharmaceuticals and agrochemicals. mdpi.comorganic-chemistry.org

Historically, the synthesis of trifluoromethylated compounds required harsh conditions or multi-step procedures. organic-chemistry.org However, the development of more efficient and convenient trifluoromethylation methods has broadened their accessibility and application. organic-chemistry.orgacs.org The direct transformation of widely available carboxylic acids into trifluoromethyl ketones, for example, represents a significant methodological advancement. organic-chemistry.org Trifluoromethylated benzoic acids, as a class, became important research targets and synthetic intermediates as the value of the CF3 group became more widely appreciated in medicinal chemistry. sigmaaldrich.comacs.org These compounds serve as precursors for a wide range of more complex fluorinated molecules, facilitating the exploration of structure-activity relationships in drug discovery programs. organic-chemistry.orgacs.org

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C8H6F3NO2
Ethanol C2H6O
Ether (Diethyl ether) C4H10O
Chloroform CHCl3
Acetic acid C2H4O2
Benzoic acid C7H6O2
2-(Trifluoromethyl)benzoic acid C8H5F3O2
3-Amino-4-fluorobenzoic acid C7H6FNO2
4-(Trifluoromethyl)benzoic acid C8H5F3O2
4-Amino-3-(trifluoromethyl)benzoic acid C8H6F3NO2
3-(Trifluoromethyl)benzoic acid C8H5F3O2
3-Amino-4-(trifluoromethoxy)benzoic acid C8H6F3NO3
4-Amino-3-(trifluoromethoxy)benzoic acid C8H6F3NO3
3-Amino-4-(methylamino)benzoic acid C8H10N2O2
Trimethyl(trifluoromethyl)silane C4H9F3Si

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYKHFGOJJKVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125483-00-3
Record name 3-Amino-4-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Reactivity

Strategies for Synthesis of 3-Amino-4-(trifluoromethyl)benzoic acid

The preparation of this compound can be approached through various synthetic strategies, ranging from classical methodologies to more modern, catalytically driven processes.

Common Synthetic Routes

A prevalent strategy for the synthesis of aromatic amines involves the reduction of a corresponding nitro compound. In the context of this compound, a common precursor is 3-nitro-4-(trifluoromethyl)benzoic acid. This intermediate can be synthesized from 4-chloro-3-nitrobenzotrifluoride (B52861) through a nucleophilic aromatic substitution reaction with a cyanide source to introduce the carboxylic acid precursor, followed by hydrolysis. The subsequent reduction of the nitro group to an amine is typically achieved using standard reducing agents such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.

Another classical approach involves the diazotization of a suitable aminobenzoic acid precursor, followed by a Sandmeyer-type reaction. For instance, a related aminobenzoic acid could be diazotized with sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This intermediate can then be subjected to a variety of transformations to introduce the desired substituents. While not a direct synthesis of the title compound from a simple aminobenzoic acid, this methodology is fundamental in the synthesis of various substituted aromatic compounds and could be adapted for the synthesis of precursors to this compound. The Sandmeyer reaction, for example, allows for the introduction of halides, cyano, or trifluoromethyl groups onto an aromatic ring. wikipedia.orgbyjus.comnih.gov

A plausible, though less direct, route could involve the Hofmann rearrangement of a phthalimide (B116566) derivative. This would entail the synthesis of a substituted phthalic anhydride, which could then be converted to the corresponding phthalimide. Treatment of the phthalimide with a base and bromine would lead to the formation of the anthranilic acid derivative.

Novel Synthetic Approaches and Catalyst Development

Modern organic synthesis has seen the advent of novel catalytic systems that offer more efficient and selective routes to complex molecules. For the synthesis of this compound and its derivatives, catalyst development has focused on improving the efficiency of key bond-forming reactions.

For instance, advancements in catalytic C-H activation and amination reactions provide potential avenues for more direct synthetic strategies. While specific examples for the direct synthesis of this compound via this method are not widely reported, the principles of directed C-H functionalization could theoretically be applied to a suitably substituted benzoic acid derivative.

Furthermore, the development of novel trifluoromethylation reagents and catalytic methods for their introduction onto aromatic rings is an active area of research. organic-chemistry.orgnih.gov These newer methods often offer milder reaction conditions and greater functional group tolerance compared to traditional approaches. A Sandmeyer-type trifluoromethylation, for example, has been developed using copper catalysts and a suitable trifluoromethyl source, which could be applied to a diazotized amino precursor. wikipedia.orgorganic-chemistry.orgnih.gov

Chemical Reactivity of Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the carboxylic acid, the amino group, and the trifluoromethyl group.

Carboxylic Acid Moiety Reactions

The carboxylic acid group readily undergoes typical reactions such as esterification and amidation.

Esterification: In the presence of an alcohol and an acid catalyst (e.g., sulfuric acid), this compound can be converted to its corresponding ester. This Fischer esterification is a reversible process, and reaction conditions are typically optimized to favor product formation, for example, by removing water as it is formed.

Amidation: The carboxylic acid can be activated to form an amide bond with a primary or secondary amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

ReactionReagentsProduct
EsterificationAlcohol, Acid CatalystEster
AmidationAmine, Coupling AgentAmide

Amino Group Reactions

The amino group in this compound is a nucleophilic center and can participate in a variety of reactions.

Nucleophilicity: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electrophilic centers. However, the nucleophilicity of this amino group is attenuated by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. Despite this, it can still undergo reactions such as acylation with acid chlorides or anhydrides to form amides.

Heterocyclic Annulations: The ortho-relationship between the amino and carboxylic acid groups makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolines and their derivatives. organic-chemistry.orgnih.govresearchgate.netmdpi.com For example, condensation with a suitable one-carbon synthon, such as an orthoester or formamide, can lead to the formation of a quinazolinone ring system. Reaction with aldehydes or ketones can lead to the formation of Schiff bases, which can then undergo further cyclization reactions. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

ReactionReagentsProduct
AcylationAcid Chloride/AnhydrideAmide
Quinazoline SynthesisOrthoester/FormamideQuinazolinone

Electronic Influence of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. ontosight.ai This has a profound impact on the reactivity of the entire molecule.

Acidity of the Carboxylic Acid: The -CF3 group, being strongly electron-withdrawing, stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid. This inductive effect increases the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid.

Nucleophilicity of the Amino Group: The electron-withdrawing nature of the -CF3 group significantly reduces the electron density on the adjacent amino group, thereby decreasing its nucleophilicity. nih.gov This can make reactions involving the amino group, such as acylation or alkylation, more challenging compared to anilines with electron-donating or less deactivating substituents.

Electrophilic Aromatic Substitution: The trifluoromethyl group is a strong deactivating group and a meta-director for electrophilic aromatic substitution reactions on the benzene (B151609) ring. vaia.comyoutube.com This is due to its strong inductive electron withdrawal, which destabilizes the positively charged intermediate (arenium ion) formed during ortho and para attack. Consequently, electrophilic substitution, if it occurs, will preferentially take place at the position meta to the trifluoromethyl group.

Functional GroupEffect of Trifluoromethyl Group
Carboxylic AcidIncreased Acidity
Amino GroupDecreased Nucleophilicity
Aromatic RingDeactivation and meta-direction for EAS

Mechanistic Studies of Synthetic Transformations

The transformation of 4-(trifluoromethyl)benzoic acid into this compound is a testament to the principles of electrophilic aromatic substitution and subsequent reduction reactions. A thorough understanding of the mechanisms at play is essential for controlling the regioselectivity and efficiency of the synthesis.

Electrophilic Aromatic Nitration of 4-(Trifluoromethyl)benzoic acid

The introduction of a nitro group onto the aromatic ring of 4-(trifluoromethyl)benzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Mechanism:

The reaction mechanism proceeds through several key steps:

Generation of the Electrophile: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Formation of the Sigma Complex (Wheland Intermediate): The electron-rich π-system of the benzene ring of 4-(trifluoromethyl)benzoic acid acts as a nucleophile, attacking the nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate.

Regioselectivity: The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the benzene ring: the carboxylic acid (-COOH) group and the trifluoromethyl (-CF₃) group. Both of these groups are electron-withdrawing and act as deactivating meta-directors. vedantu.comlibretexts.org This means they decrease the electron density of the aromatic ring, making it less reactive towards electrophiles, and direct the incoming electrophile to the positions meta to themselves. In the case of 4-(trifluoromethyl)benzoic acid, the positions meta to the -CF₃ group are C3 and C5, and the position meta to the -COOH group is C3. Therefore, the nitration reaction selectively occurs at the C3 position, which is meta to both deactivating groups. The stability of the Wheland intermediate is a key factor in determining this regioselectivity. Attack at the meta position keeps the positive charge of the carbocation away from the electron-withdrawing substituents, resulting in a more stable intermediate compared to ortho or para attack. libretexts.org

Deprotonation and Re-aromatization: In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the newly introduced nitro group. This restores the aromaticity of the ring and yields the product, 3-nitro-4-(trifluoromethyl)benzoic acid.

Table 1: Key Intermediates and Transition States in the Nitration of 4-(Trifluoromethyl)benzoic acid
StepIntermediate/Transition StateDescription
1Nitronium ion (NO₂⁺)The active electrophile generated from nitric and sulfuric acids.
2Sigma Complex (Wheland Intermediate)A resonance-stabilized carbocation formed by the attack of the aromatic ring on the nitronium ion.
3Transition State for DeprotonationThe energy maximum leading to the loss of a proton and restoration of aromaticity.

Reduction of 3-Nitro-4-(trifluoromethyl)benzoic acid

The final step in the synthesis is the reduction of the nitro group of 3-nitro-4-(trifluoromethyl)benzoic acid to an amino group. This transformation is most commonly achieved through catalytic hydrogenation.

Mechanism:

Catalytic hydrogenation involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. The mechanism is complex and occurs on the surface of the catalyst.

Adsorption of Reactants: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst. Hydrogen molecules dissociate into hydrogen atoms on the catalyst surface.

Stepwise Reduction of the Nitro Group: The reduction of the nitro group is believed to proceed in a stepwise manner. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). Finally, the hydroxylamino group is reduced to the amino group (-NH₂).

R-NO₂ → R-NO → R-NHOH → R-NH₂

These intermediates are highly reactive and are typically not isolated during the reaction. The presence of electron-withdrawing groups on the aromatic ring can influence the rate of reduction.

Desorption of the Product: Once the reduction is complete, the final product, this compound, desorbs from the catalyst surface, regenerating the active sites for further reaction cycles.

Table 2: Proposed Intermediates in the Catalytic Hydrogenation of 3-Nitro-4-(trifluoromethyl)benzoic acid
IntermediateChemical FormulaDescription
Nitroso IntermediateC₈H₄F₃NO₃Formed by the initial reduction of the nitro group.
Hydroxylamino IntermediateC₈H₆F₃NO₃Formed by the reduction of the nitroso group.

The mechanistic understanding of these synthetic transformations is critical for the rational design of improved synthetic protocols for this compound and its derivatives, enabling the efficient production of this valuable chemical compound.

Spectroscopic and Computational Characterization

Advanced Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for confirming the molecular structure of a compound. Each method probes different aspects of the molecule's quantum mechanical properties, from nuclear spin states to vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For 3-Amino-4-(trifluoromethyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR are the most relevant techniques.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The aromatic region would display a complex splitting pattern due to the substitution pattern. The proton ortho to the amino group (C5-H) would likely appear most upfield, influenced by the electron-donating nature of the amine. The proton ortho to the carboxylic acid (C2-H) would be shifted downfield, and the proton between the two electron-withdrawing groups (C6-H) would be the most deshielded. The -NH₂ and -COOH protons would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to each carbon atom in the unique electronic environment. The carboxyl carbon (-COOH) would have the largest chemical shift (typically >165 ppm). The carbon attached to the trifluoromethyl group (C4) would be significantly influenced by the fluorine atoms, and its signal would likely show coupling (quartet) in a high-resolution spectrum. The carbons bonded to the amino group (C3) and the other aromatic carbons would appear at chemical shifts predicted by standard substituent effects.

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The spectrum for this compound would be expected to show a single sharp signal, a singlet, for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift would be characteristic of a trifluoromethyl group attached to an aromatic ring. nih.gov

Table 1: Predicted NMR Data for this compound Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H 11.0 - 13.0 broad s -COOH
7.5 - 8.0 d C2-H
7.3 - 7.6 d C6-H
6.8 - 7.2 dd C5-H
4.5 - 6.0 broad s -NH₂
¹³C >165 s -COOH
~150 s C3-NH₂
~135 s C1-COOH
~132 s C5
~128 q -CF₃
~125 q C4-CF₃
~120 s C6
~115 s C2

| ¹⁹F | -60 to -65 | s | -CF₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the stretching and bending modes of chemical bonds. IR and Raman spectroscopy are complementary techniques that provide a molecular fingerprint. thermofisher.com

Key expected vibrational frequencies for this compound would include:

N-H Stretching: Symmetric and asymmetric stretches for the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region. researchgate.net

O-H Stretching: A very broad band from the carboxylic acid group, centered around 3000 cm⁻¹, often overlapping with C-H stretches.

C-H Stretching: Aromatic C-H stretches would be observed just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹. Dimerization through hydrogen bonding could shift this to a lower frequency. ijtsrd.com

N-H Bending: This vibration for the amino group typically appears in the 1590-1650 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ range.

C-F Stretching: The trifluoromethyl group would exhibit very strong, characteristic C-F stretching bands, typically found in the 1100-1350 cm⁻¹ region. mdpi.com

C-O Stretching: The stretch for the carboxylic acid C-O bond is expected around 1210-1320 cm⁻¹. globalresearchonline.net

Mass Spectrometry for Molecular Identification and Fragmentation Patterns

Mass spectrometry (MS) determines the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. The molecular formula of this compound is C₈H₆F₃NO₂, giving it a molecular weight of approximately 205.13 g/mol . scbt.com

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 205. Key fragmentation pathways for aminobenzoic acids typically involve losses of small, stable molecules or radicals. libretexts.org Plausible fragmentation patterns for this compound include:

Loss of a hydroxyl radical (-OH): [M - 17]⁺ at m/z = 188.

Loss of water (-H₂O): [M - 18]⁺ at m/z = 187, particularly in chemical ionization.

Loss of a carboxyl group (-COOH): [M - 45]⁺ at m/z = 160. docbrown.info

Loss of the trifluoromethyl radical (-CF₃): [M - 69]⁺ at m/z = 136.

The presence of an odd number of nitrogen atoms means the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule. libretexts.org

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. Aromatic compounds like this compound absorb strongly in the UV region. The spectrum is dominated by π→π* transitions of the benzene (B151609) ring chromophore. nih.gov

The presence of the amino, carboxyl, and trifluoromethyl groups act as auxochromes, modifying the absorption maxima (λmax) and intensity.

π→π transitions:* These are high-energy, high-intensity absorptions associated with the aromatic system. For substituted benzenes, two main bands are often observed, analogous to the E2 (ca. 204 nm) and B (ca. 256 nm) bands of benzene.

n→π transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl or the nitrogen of the amine) to an anti-bonding π* orbital. These bands are often submerged by the more intense π→π* bands. beilstein-journals.org

For the related compound 3-Aminobenzoic Acid, absorption maxima are observed at 194 nm, 226 nm, and 272 nm. sielc.com It is expected that the substitution of the trifluoromethyl group in this compound would cause a shift in these absorption bands.

Fluorescence Spectroscopy and Intramolecular Charge Transfer Phenomena

Molecules possessing both electron-donating groups (like -NH₂) and electron-accepting groups (like -CF₃ and -COOH) on a conjugated π-system are candidates for exhibiting intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com

Upon absorption of a photon, the molecule is promoted from the ground state to a locally excited (LE) state. In polar solvents, this LE state can relax into a lower-energy, highly polar ICT state, where electron density has moved from the donor (amino group) to the acceptor part of the molecule. ias.ac.in This process often leads to dual fluorescence: a higher-energy emission from the LE state and a lower-energy, red-shifted, and solvent-dependent emission from the ICT state. While specific fluorescence studies on this compound are not prominent, its molecular structure strongly suggests the potential for such ICT behavior, making it an interesting candidate for studies in solvatochromism and the development of fluorescent probes. rsc.orgnih.gov

Theoretical and Computational Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting and corroborating spectroscopic data. dntb.gov.ua For this compound, DFT calculations could provide:

Optimized Molecular Geometry: Calculation of the most stable conformation, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Theoretical prediction of IR and Raman spectra. These calculated frequencies can be scaled to match experimental values, aiding in the assignment of complex vibrational modes. ijtsrd.commdpi.com

NMR Chemical Shifts: Prediction of ¹H, ¹³C, and ¹⁹F chemical shifts, which can be compared with experimental data to confirm structural assignments.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and corresponds to the lowest energy electronic transition. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions. mdpi.com

UV-Visible Spectra Simulation: Time-dependent DFT (TD-DFT) can be used to calculate electronic transition energies and oscillator strengths, simulating the UV-Vis absorption spectrum. dntb.gov.ua

Such computational studies would offer a deeper understanding of the structure-property relationships governing the behavior of this multifaceted molecule.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure of molecules. nih.gov The geometry optimization of this compound is a crucial first step in its theoretical characterization, aiming to find the most stable arrangement of its atoms, which corresponds to the lowest possible ground state energy. stackexchange.com This process is iterative, involving the calculation of forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. stackexchange.com

DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set such as 6-311++G(d,p), can predict key geometric parameters. nih.gov These parameters include bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the precise lengths of C-C, C-N, C-O, C-F, N-H, and O-H bonds, as well as the angles between them. The orientation of the amino (-NH2), carboxylic acid (-COOH), and trifluoromethyl (-CF3) groups relative to the benzene ring is also determined. The steric and electronic effects of the substituents significantly influence the final geometry; for instance, the bulky trifluoromethyl group can cause rotation of the adjacent carboxylic acid group out of the plane of the aromatic ring. researchgate.net The optimized structure provides a foundational model for further analysis of the molecule's properties. researchgate.net

Below is a representative table illustrating the types of geometric parameters that are determined through DFT-based geometry optimization.

ParameterBond/AnglePredicted Value (Exemplary)
Bond LengthC-COOH1.49 Å
Bond LengthC-NH21.39 Å
Bond LengthC-CF31.52 Å
Bond AngleC-C-COOH121°
Bond AngleC-C-NH2120°
Dihedral AngleC-C-C-N180°

Note: The values in this table are illustrative examples of what DFT calculations would predict and are not experimental data for this compound.

HOMO-LUMO Analysis and Charge Transfer Investigations

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and electronic properties of a molecule. oaji.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. oaji.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and polarizability. nih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, indicating the molecule is more likely to undergo electronic transitions. oaji.netnih.gov

For this compound, the distribution of HOMO and LUMO densities would be calculated using DFT. It is expected that the HOMO would be localized primarily on the electron-donating amino group and the phenyl ring, while the LUMO would be concentrated on the electron-withdrawing trifluoromethyl and carboxylic acid groups. This spatial separation of the HOMO and LUMO is indicative of intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net The analysis of charge transfer characteristics is crucial for applications in materials science, such as in the design of organic emitters, where the degree of HOMO-LUMO overlap influences emission properties. arxiv.org Natural Bond Orbital (NBO) analysis can further quantify the charge delocalization and stabilizing interactions within the molecule. dntb.gov.ua

The following table outlines key parameters derived from a typical HOMO-LUMO analysis.

ParameterDescriptionSignificancePredicted Value (Exemplary)
E(HOMO)Energy of the Highest Occupied Molecular OrbitalRelates to electron-donating ability-6.5 eV
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability-1.8 eV
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOIndicates chemical reactivity and stability4.7 eV
Ionization Potential (I)-E(HOMO)Energy required to remove an electron6.5 eV
Electron Affinity (A)-E(LUMO)Energy released when an electron is added1.8 eV

Note: The values in this table are illustrative examples based on similar molecules and are not specific experimental or calculated data for this compound.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Theoretical calculations of vibrational frequencies using DFT are a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. ijtsrd.com By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be predicted for the optimized geometry of this compound. researchgate.net These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental data. nih.gov

The analysis involves identifying the characteristic vibrational modes associated with the molecule's functional groups. For this compound, this would include:

N-H stretching modes of the amino group.

O-H stretching of the carboxylic acid.

C=O stretching of the carbonyl group.

C-F stretching modes of the trifluoromethyl group.

C-N and C-C stretching within the aromatic ring.

In-plane and out-of-plane bending vibrations for C-H and other bonds. ijtsrd.com

Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of each vibrational mode, indicating the contribution of different internal coordinates to that vibration. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions, such as the π→π* transitions, responsible for the observed absorption bands. researchgate.net

A sample data table showing a comparison between calculated and expected experimental vibrational frequencies is provided below.

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹) (Scaled)Expected Experimental Range (cm⁻¹)
O-H StretchCarboxylic Acid34503500-3400
N-H Asymmetric StretchAmino33803400-3300
C-H StretchAromatic Ring30703100-3000
C=O StretchCarbonyl17151725-1700
C-F StretchTrifluoromethyl11501180-1120
C-N StretchAmino12801340-1250

Note: The calculated values are representative and intended for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). rjptonline.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For this compound, molecular docking simulations could be performed to explore its potential as an inhibitor for various biological targets, such as enzymes or receptors implicated in disease. nih.gov

The process involves placing the 3D structure of the ligand into the binding site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, and a scoring function is used to estimate the binding energy for each pose. ajchem-a.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. researchgate.net For instance, the amino and carboxylic acid groups of the compound could act as hydrogen bond donors or acceptors, while the trifluoromethyl-substituted phenyl ring could engage in hydrophobic or halogen bonding interactions. rjptonline.org These simulations provide valuable insights into the ligand's potential biological activity and can guide the design of more potent derivatives. nih.gov

The results of a molecular docking study are typically summarized in a table like the one below.

Target Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Example Kinase (e.g., 1T46)-8.5LYS 623, GLU 640Hydrogen Bond
Example Kinase (e.g., 1T46)-8.5VAL 560, LEU 764Hydrophobic Interaction
Example Polymerase (e.g., 3CM8)-7.9ARG 122, PHE 58Hydrogen Bond, Pi-Pi Stacking

Note: This table is a hypothetical representation of docking results for illustrative purposes. The target proteins and results are not based on actual experiments with this compound.

Solvent Effect Modeling in Spectroscopic and Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. rsc.org Solvent effect modeling is used to incorporate the influence of a solvent in computational calculations to provide more realistic predictions of spectroscopic and electronic properties that can be compared with experimental data obtained in solution. mdpi.com

Two primary approaches are used:

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used implicit method where the solvent is treated as a continuous medium with a specific dielectric constant. rsc.org This model is computationally efficient and can account for the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the modeling of specific short-range interactions, such as hydrogen bonding, between the solute and solvent molecules. rsc.org

For this compound, modeling the solvent effect is crucial for accurately predicting its UV-Vis absorption spectrum, as solvatochromic shifts (changes in absorption maxima) are expected in solvents of different polarities. mdpi.com The choice of solvent can affect the energy levels of the HOMO and LUMO, thereby altering the HOMO-LUMO gap and influencing charge transfer characteristics. asianresassoc.org By performing TD-DFT calculations in conjunction with a solvent model, a more accurate correlation between theoretical predictions and experimental observations in various media can be achieved. nih.gov

The table below illustrates how a key electronic property might change in different solvents as predicted by computational modeling.

SolventDielectric Constant (ε)Predicted HOMO-LUMO Gap (eV)Predicted λmax (nm)
Gas Phase14.70280
Toluene2.384.65285
Chloroform4.814.61288
Ethanol24.554.55292
Water78.394.52295

Note: The values presented are hypothetical and serve to demonstrate the expected trends from solvent effect modeling.

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Novel Derivatives and Analogues

The synthesis of new chemical entities from 3-amino-4-(trifluoromethyl)benzoic acid is a cornerstone of drug discovery programs. Chemists employ a range of synthetic methodologies to create libraries of derivatives, including amides, esters, and complex heterocyclic systems, each designed to probe specific interactions with biological targets.

The formation of amide bonds is a prevalent strategy for derivatizing this compound. This is typically achieved by coupling the carboxylic acid moiety with a diverse array of primary and secondary amines. The reaction often employs activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) or conversion of the carboxylic acid to a more reactive acid chloride. ajchem-a.com These methods facilitate the synthesis of a wide range of N-substituted amide derivatives. ajchem-a.com For instance, the reaction of carboxylic acids with amines can be catalyzed by various reagents to produce the corresponding amides in good to excellent yields. researchgate.net This approach allows for the introduction of various substituents, enabling a thorough exploration of the chemical space around the core scaffold. ajchem-a.com

Starting MaterialReagent(s)Product Class
Carboxylic Acids (e.g., Diclofenac)Aniline (B41778) derivatives, DCC, DMAPN-Aryl Amides
Carboxylic AcidsAmines, TiCp2Cl2 (catalyst)Amides
Benzoic AcidAqueous NH4OH, Triflic AnhydridePrimary Amides

This table illustrates common methods for amide synthesis from carboxylic acids.

Esterification of the carboxylic acid group represents another key avenue for derivatization. Standard procedures, such as the Fischer esterification involving reaction with an alcohol in the presence of an acid catalyst, are commonly used. researchgate.net Alternatively, coupling reactions between a benzoic acid derivative and an amino acid methyl ester can be facilitated by peptide coupling agents like EDAC. scielo.org.mx These synthetic routes yield a variety of ester compounds, which can exhibit different physicochemical properties and biological activities compared to the parent acid. scielo.org.mx

Starting MaterialReagent(s)Product Class
Benzoic Acid DerivativeAmino Acid Methyl Ester, EDACN-Benzoyl Amino Esters
Amino AcidBenzoic Anhydride, Acetic AcidN-Benzoyl Amino Acids

This table outlines methods for the synthesis of ester and N-acyl amino acid derivatives.

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. The amino and carboxylic acid groups can participate in cyclization reactions to form fused ring systems. For example, 3-aminoquinazolinone derivatives can be synthesized and subsequently used as precursors for further cyclizations to create novel triazinoquinazolinones and triazepinoquinazolinones. nih.gov These complex heterocyclic structures are of significant interest due to their potential for diverse biological activities. nih.govrsc.org

The incorporation of trifluoromethylated benzoic acid units into polymers can impart desirable properties such as enhanced thermal stability and modified solubility. ontosight.ai this compound can serve as a monomer in the synthesis of polymers like polyamides. The presence of the trifluoromethyl group can significantly influence the macroscopic properties of the resulting material, making it a valuable component in materials science applications. ontosight.ai

Systematic Structure-Activity Relationship (SAR) Investigations

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, these investigations focus on elucidating the role of the trifluoromethyl group and other substituents in modulating the compound's efficacy and interaction with biological targets.

The trifluoromethyl (-CF3) group possesses unique properties, including high electronegativity, lipophilicity, and metabolic stability, which can profoundly influence a molecule's biological profile. mdpi.comresearchgate.net The position of the -CF3 group on the aromatic ring is a critical determinant of biological activity. mdpi.com Extensive SAR studies are often required to determine the optimal placement of fluorine-containing groups within a target molecule. mdpi.com

For example, research has shown that the introduction of a -CF3 group can significantly enhance the anti-cancer activity of certain molecules compared to their non-fluorinated analogues. rsc.org In one study, an isoxazole (B147169) derivative with a -CF3 group was found to be almost eight times more active than its non-trifluoromethylated counterpart. rsc.org The electron-withdrawing nature of the trifluoromethyl group can alter the acidity and reactivity of the molecule, which in turn affects its binding affinity to biological targets. ontosight.airesearchgate.net Statistical analysis of compound pairs where a methyl group is replaced by a trifluoromethyl group has shown that while this substitution does not improve bioactivity on average, in a significant percentage of cases (around 9.19%), it can increase biological activity by at least an order of magnitude. researchgate.net

Structural ModificationObservationReference
Introduction of a -CF3 group to an isoxazole scaffold~8-fold increase in anti-cancer activity against MCF-7 cells rsc.org
Replacement of -CH3 with -CF3Can increase biological activity by >10x in ~9.19% of cases researchgate.net
Para-positioning of -CF3 on a phenolic ring6-fold increase in potency for inhibiting 5-HT uptake mdpi.com

This table summarizes key findings from SAR studies on the impact of the trifluoromethyl group.

Influence of Amino and Carboxylic Acid Modifications on Functional Properties

The amino group is a common site for derivatization, often through N-acylation or N-alkylation. N-acylation, the introduction of an acyl group, can modulate the compound's hydrogen bonding capacity and lipophilicity. For instance, the conversion of the primary amine to a secondary amide can introduce new interactions with biological targets and can also impact the metabolic stability of the compound. The nature of the acyl group, whether it is a simple alkyl chain or a more complex aromatic moiety, can fine-tune the biological activity.

The carboxylic acid group, being ionizable at physiological pH, plays a crucial role in the solubility and binding of the molecule to its target, often through ionic interactions or hydrogen bonds. Esterification of the carboxylic acid is a common strategy to increase lipophilicity and improve cell membrane permeability, effectively creating a prodrug that can be hydrolyzed in vivo to release the active carboxylic acid. Another approach is the bioisosteric replacement of the carboxylic acid with other acidic functional groups such as tetrazoles or acyl sulfonamides. mdpi.com These replacements can maintain or improve the acidic nature of the parent compound while altering its pharmacokinetic profile, sometimes leading to enhanced metabolic stability and oral bioavailability. mdpi.comnih.gov

Below is an interactive data table illustrating the hypothetical effects of various modifications on the functional properties of this compound derivatives.

DerivativeModificationPredicted Change in Lipophilicity (logP)Predicted Biological Activity
Parent Compound This compound2.5Baseline
Derivative A N-acetylation of the amino group2.8Potentially altered target binding
Derivative B Methyl ester of the carboxylic acid3.2Increased cell permeability (prodrug)
Derivative C Tetrazole replacement of carboxylic acid2.9Maintained acidity, potentially improved metabolic stability
Derivative D N-benzylation of the amino group4.1Significant increase in lipophilicity

Note: The data in this table is illustrative and based on general principles of medicinal chemistry. Actual values would need to be determined experimentally.

Design Principles for Modulating Lipophilicity and Metabolic Stability

The lipophilicity and metabolic stability of drug candidates are critical parameters that influence their absorption, distribution, metabolism, and excretion (ADME) profile. For derivatives of this compound, several design principles can be applied to modulate these properties.

Enhancing Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. nih.gov This intrinsic property contributes to the metabolic stability of the parent compound. However, other parts of the molecule may be susceptible to metabolism. For instance, the amino group can be a site for oxidation. N-acylation can protect the amino group from certain metabolic pathways. sigmaaldrich.com Similarly, the carboxylic acid can undergo glucuronidation; its bioisosteric replacement with groups less prone to this conjugation, such as tetrazoles, can enhance metabolic stability. nih.gov Another strategy is the introduction of steric hindrance near metabolically labile sites to prevent enzymatic access.

The following table outlines design strategies and their expected impact on lipophilicity and metabolic stability.

Design StrategyExample ModificationExpected Impact on LipophilicityExpected Impact on Metabolic Stability
Increase Lipophilicity N-alkylation with a long alkyl chainIncreaseMay vary depending on the chain
Decrease Lipophilicity Introduction of a hydroxyl group on an N-acyl substituentDecreaseMay introduce new metabolic sites
Block Metabolism N-acetylation of the amino groupSlight IncreaseIncrease
Avoid Conjugation Replacement of carboxylic acid with a tetrazoleSlight IncreaseIncrease
Introduce Steric Shield Introduction of a bulky group near a labile bondIncreaseIncrease

Note: The outcomes presented in this table are generalized predictions and the actual effects would require experimental validation.

Comparative Studies with Positional Isomers and Related Trifluoromethylated Aromatic Acids

The biological activity and physicochemical properties of this compound are highly dependent on the specific arrangement of its functional groups. Comparative studies with its positional isomers and other related trifluoromethylated aromatic acids are crucial for understanding the SAR and for justifying the selection of this particular substitution pattern for further development.

For instance, anthranilic acid (2-aminobenzoic acid) derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov SAR studies on these compounds have shown that the relative positions of the amino and carboxylic acid groups are critical for activity. In many cases, derivatives of 3-aminobenzoic acid and 4-aminobenzoic acid are found to be less active or inactive compared to their 2-amino counterparts. nih.gov This highlights the importance of the ortho-relationship between the amino and carboxylic acid groups for the activity of certain classes of compounds.

When considering the trifluoromethyl group, its position on the ring also significantly influences the electronic properties of the molecule and, consequently, its biological activity. A comparative study of trifluoromethyl-substituted benzoic acids has shown that the position of the -CF3 group affects their metabolism, with different isomers undergoing different primary metabolic transformations. nih.gov

A hypothetical comparison of the properties of positional isomers of amino-(trifluoromethyl)benzoic acid is presented in the table below.

CompoundPosition of Amino GroupPosition of Trifluoromethyl GroupPredicted Acidity (pKa)Predicted Lipophilicity (logP)Notes on Potential Activity
Target Compound 34~3.8~2.5Activity dependent on specific target interactions.
Isomer 1 23~3.5~2.4May exhibit different activity profiles due to altered electronics and potential for intramolecular hydrogen bonding.
Isomer 2 43~4.0~2.6Altered electronic distribution could impact target binding.
Isomer 3 25~3.6~2.5May resemble known active anthranilates, but with modified electronics.

Note: This table is for illustrative purposes. The predicted values are estimates based on the known effects of these functional groups and their positions. Experimental verification is necessary.

Biological and Biomedical Research Applications

Role as a Pharmaceutical Intermediate and Building Block in Drug Discovery Programs

3-Amino-4-(trifluoromethyl)benzoic acid is frequently utilized in pharmaceutical research and development as a starting material or intermediate for more complex molecules with tailored properties. cymitquimica.comnbinno.com Its unique electronic properties and functional groups allow for its incorporation into diverse chemical structures aimed at therapeutic applications. cymitquimica.com

As a versatile chemical intermediate, this compound is employed in the synthesis of various Active Pharmaceutical Ingredients (APIs). cymitquimica.comnbinno.com The process of developing APIs often involves multi-step syntheses where specific chemical moieties are introduced to achieve the desired pharmacological profile. The trifluoromethylphenyl motif, derived from intermediates like this compound, is a common feature in many modern pharmaceuticals.

The structural framework of this compound has been integral to the development of novel inhibitors and modulators for specific biological targets.

Kinases: The trifluoromethylphenyl group is a key structural element in several approved tyrosine kinase inhibitors (TKIs). nih.gov For example, the BCR-ABL inhibitors Nilotinib and Ponatinib both contain an N-(3-(trifluoromethyl)phenyl) amide substructure. nih.gov Similarly, Sorafenib, a multi-kinase inhibitor, includes a [4-chloro-3-(trifluoromethyl)phenyl] moiety in its structure. mdpi.com The development of such compounds is critical in oncology, as kinases like BCR-ABL and EGFR are often implicated in cancer cell proliferation. nih.govmdpi.comscielo.br

EP4 Receptors: The compound serves as a scaffold for developing antagonists of the prostaglandin (B15479496) E2 (PGE2) receptor EP4. mdpi.comnih.gov The EP4 receptor is involved in inflammation, pain, and cancer progression. patsnap.com Research has shown that introducing a trifluoromethyl group to a carboxamido-benzoic acid skeleton can lead to superior antagonistic activity against the EP4 receptor. mdpi.com Derivatives incorporating a (3-(trifluoromethyl)phenyl) amino group have been designed and evaluated as selective EP4 receptor antagonists. nih.gov

Dihydrofolate Reductase: Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acid precursors, making it an important target for anticancer and antimicrobial agents. wikipedia.orgmdpi.com DHFR inhibitors, known as antifolates, prevent the division of rapidly proliferating cells, such as cancer cells and bacteria. wikipedia.org The development of novel DHFR inhibitors includes the exploration of various chemical scaffolds, including benzoic acid derivatives, to identify compounds with high potency and selectivity. nih.govnih.gov

Plasma Kallikrein: Plasma kallikrein is a serine protease that plays a role in inflammatory disorders, including hereditary angioedema. google.comnih.gov Inhibition of this enzyme is a key therapeutic strategy. drugbank.com Research into small-molecule plasma kallikrein inhibitors is an active field, with various heterocyclic compounds being investigated for their potential to block the enzyme's activity. google.com

Table 1: Examples of Biologically Active Compounds Derived from or Related to Trifluoromethylphenyl and Benzoic Acid Scaffolds

Compound/Derivative Class Biological Target Therapeutic Area
Nilotinib, Ponatinib BCR-ABL Tyrosine Kinase Oncology
Sorafenib Multi-kinase (e.g., RAF) Oncology
Carboxamido-benzoic acid derivatives EP4 Receptor Oncology, Inflammation
Thieno[2,3-d]pyrimidine Antifolates Dihydrofolate Reductase (DHFR) Oncology

Antimicrobial Research

Derivatives of this compound have been investigated for their potential to combat microbial infections. The inclusion of the trifluoromethyl group can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate microbial cell membranes. cymitquimica.com

Mycobacterium tuberculosis: The search for new anti-tuberculosis drugs is critical due to rising drug resistance. researchgate.netnih.gov Research has shown that derivatives containing trifluoromethyl groups, such as certain trifluoromethyl-aminoquinolines, exhibit in vitro antimycobacterial activity against Mycobacterium tuberculosis (M. tb) strain H37Rv. researchgate.net One such compound demonstrated a minimum inhibitory concentration (MIC) of 3.13 µg/ml. researchgate.net Additionally, derivatives of anthranilic acid (a structural isomer of aminobenzoic acid) have been explored as inhibitors of M. tb growth. nih.gov Triazole-based compounds have also been identified as having potential against M. tb targets like enoyl-acyl carrier protein reductase (InhA) and β-ketoacyl ACP synthase I (KasA). mdpi.com

Methicillin-Resistant Staphylococcus Aureus (MRSA): MRSA is a significant cause of nosocomial infections. nih.gov A new class of potent antimicrobial compounds has been identified that is highly effective against Gram-positive bacteria, including MRSA, with MIC values in the range of 3.125–6.25 μg/ml. frontiersin.org Pyrazole (B372694) derivatives containing a trifluoromethyl phenyl group have also shown potent growth inhibition of S. aureus strains. nih.govmdpi.com For example, a fluoro-trifluoromethyl substituted aniline (B41778) derivative was identified as one of the most potent compounds in a series, with MIC values as low as sub-μg/ml concentrations. nih.gov

Benzoic acid derivatives are a known class of compounds with antifungal properties. nih.govnih.gov Research into novel antifungal agents has explored derivatives of 1,2,4-triazole (B32235) and trifluoromethylpyrimidines. frontiersin.orgresearchgate.net Studies have shown that some of these compounds exhibit significant antifungal activities against various plant pathogenic fungi, such as Botrytis cinerea and Aspergillus niger. nih.govfrontiersin.org The mechanism of action for some benzoic acid derivatives involves the inhibition of fungal-specific enzymes like CYP53. nih.gov

Table 2: Selected Antibacterial Activity of Trifluoromethyl-Containing Compounds

Compound Class Target Organism Reported MIC (μg/mL) Reference
Trifluoromethyl-aminoquinoline derivative Mycobacterium tuberculosis H37Rv 3.13 researchgate.net
Pyrazole (Fluoro-trifluoromethyl substituted) Gram-positive bacteria < 1.0 nih.gov
Pyrazole (Chloro and bromo analogues) S. aureus 3.12 mdpi.com
Novel Groebke–Blackburn–Bienaymé-derived compounds MRSA 3.125–6.25 frontiersin.org

Anticancer Research Applications

The trifluoromethyl group is a common feature in many anticancer drugs due to its ability to enhance properties like metabolic stability and binding affinity. nih.gov Derivatives incorporating this moiety have shown promise in oncology research. For instance, thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including melanoma (A375, C32), prostate (DU145), and breast (MCF-7/WT). nih.gov Furthermore, the development of EP4 receptor antagonists, which can be synthesized from benzoic acid intermediates, represents a promising approach for controlling tumor growth and metastasis. nih.gov

Enzyme Inhibition Kinetics and Mechanism Investigations

This compound belongs to a class of compounds that are of significant interest in the study of enzyme inhibition. The trifluoromethyl group, being a strong electron-withdrawing group, can significantly influence the binding affinity and reactivity of the molecule within an enzyme's active site. Research into related fluorinated compounds has elucidated several mechanisms by which such molecules can act as enzyme inhibitors.

Mechanism-based inactivators (MBIs) are a key area of investigation. These compounds are initially processed by the target enzyme as if they were a substrate. However, this enzymatic processing converts the MBI into a highly reactive species that then irreversibly binds to the enzyme, inactivating it. For pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, such as aminotransferases, this often involves the formation of a Schiff base with the PLP cofactor, followed by enzymatic transformations that unmask the reactive moiety. nih.gov

Several potential inactivation mechanisms have been proposed for fluorinated inhibitors targeting aminotransferases. These include:

Michael Addition: Direct nucleophilic attack by an active site residue (like lysine) on an activated Michael acceptor formed from the inhibitor. nih.gov

Enamine Addition: Formation of an enamine intermediate which then reacts with an active site residue. nih.gov

Fluoride (B91410) Ion Elimination: Elimination of a fluoride ion to generate a highly reactive conjugated olefin, which is then attacked by a nucleophilic residue in the active site. This mechanism has been identified for the inactivation of human ornithine aminotransferase (hOAT) by a related fluorinated cyclic amino acid. nih.gov

The specific kinetics and mechanism of inhibition by this compound would depend on the target enzyme. Kinetic studies would be essential to determine parameters such as the inhibition constant (Ki) and the inactivation rate constant (kinact). These studies, combined with structural biology techniques like X-ray crystallography and mass spectrometry, can provide a detailed picture of the molecular interactions driving the inhibition.

Table 1: Potential Enzyme Inhibition Mechanisms for Fluorinated Benzoic Acid Derivatives

Inhibition MechanismDescriptionKey Intermediates
Michael Addition Nucleophilic attack of an enzyme residue on an activated double bond of the processed inhibitor.Michael acceptor
Enamine Addition Reaction of an enamine intermediate of the inhibitor with an enzyme nucleophile.Enamine intermediate
Fluoride Ion Elimination Enzyme-catalyzed elimination of a fluoride ion to form a reactive conjugated system, followed by nucleophilic attack.Activated conjugated olefin

Bioavailability and Metabolic Pathway Investigations of Trifluoromethylated Compounds

The bioavailability and metabolic fate of trifluoromethylated compounds like this compound are critical aspects of their biomedical research applications. The trifluoromethyl group can significantly impact a molecule's lipophilicity, membrane permeability, and resistance to metabolic degradation.

Studies on structurally related trifluoromethylated benzoic acid derivatives provide valuable insights into the likely metabolic pathways. For instance, research on R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA) in rats has demonstrated that urinary excretion is a primary route of elimination. nih.gov The metabolic transformations observed for this compound include glucuronidation, glycine (B1666218) conjugation, and N-acetyl conjugation. nih.gov It is plausible that this compound would undergo similar metabolic fates, particularly conjugation reactions that increase water solubility and facilitate excretion.

The gut microbiota can also play a role in the metabolism of aromatic amino acids and their derivatives. nih.gov These microbial communities can perform a variety of biotransformations that could potentially modify the structure and activity of ingested compounds. nih.gov

Pharmacokinetic studies are essential to quantify the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Such studies would determine key parameters like its half-life, clearance rate, and volume of distribution. For example, studies on benzoic acid in channel catfish have shown rapid absorption and a bioavailability of 95%, with renal excretion being the primary elimination route. nih.gov While the trifluoromethyl group would alter these properties, this provides a baseline for comparison.

Table 2: Excretion of a Structurally Related Trifluoromethylated Benzoic Acid Derivative (R-/S-HFBA) in Rats

Excretion RouteCumulative Excretion (% of Dose) - R-enantiomerCumulative Excretion (% of Dose) - S-enantiomer
Urine 40.2%31.7%
Bile 11.3%7.4%
Feces (unabsorbed) 14.3%19.4%
Total Cumulative Excretion 65.8%58.5%

Data adapted from a study on R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid. nih.gov

Applications in Biochemical Assays (e.g., Cell Function Assays, Fluorescence Resonance Energy Transfer Studies)

This compound and similar molecules can be valuable tools in various biochemical assays designed to probe cellular functions and molecular interactions.

In cell function assays , this compound could be investigated for its effects on cell proliferation, apoptosis, or specific signaling pathways. For example, if it is found to inhibit a particular enzyme involved in cell growth, its impact on cancer cell lines could be assessed.

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, such as protein-protein or protein-ligand binding. researchgate.netnih.gov FRET relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. mdpi.com The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores, making it a "molecular ruler". nih.gov

A compound like this compound could be utilized in FRET-based assays in several ways:

As a competitive inhibitor: In an assay where a fluorescently labeled ligand binds to a target protein (also fluorescently labeled), the introduction of an unlabeled inhibitor like this compound would displace the labeled ligand, leading to a decrease in the FRET signal. This would allow for the screening and characterization of inhibitors.

As a fluorescent probe: While this compound itself is not inherently fluorescent, it could be chemically modified to incorporate a fluorophore. The fluorescence properties of a related compound, 4-amino-3-methyl benzoic acid methyl ester, have been studied, indicating the potential for developing fluorescent probes from this class of molecules. ias.ac.in Such a fluorescently labeled version could be used to directly study its binding to a target protein using FRET.

Time-Resolved FRET (TR-FRET) is an advanced application that uses long-lifetime lanthanide donors to reduce background fluorescence and improve assay sensitivity, making it highly suitable for high-throughput screening of potential inhibitors. researchgate.netmdpi.com

Table 3: Principles of Fluorescence Resonance Energy Transfer (FRET)

ParameterDescription
Mechanism Non-radiative energy transfer from a donor fluorophore to an acceptor fluorophore. mdpi.com
Distance Dependence The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. nih.gov
Spectral Overlap The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore. researchgate.net
Applications Studying molecular interactions, conformational changes in proteins, and high-throughput screening for inhibitors. researchgate.netnih.gov

Material Science and Advanced Functional Materials Applications

Incorporation into Polymers and Coatings

The integration of 3-Amino-4-(trifluoromethyl)benzoic acid into polymer backbones or as a functional additive is a key strategy for developing materials with enhanced thermal, mechanical, and optical properties. The presence of the trifluoromethyl (-CF3) group is particularly influential in this context.

Fluorinated polyimides (FPIs) are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and dielectric properties. The incorporation of fluorine-containing monomers, such as those derived from or analogous to this compound, is a well-established method to improve the processability and performance of polyimides. Research on FPIs synthesized from various fluorinated diamines and dianhydrides demonstrates that the presence of -CF3 groups can lead to several key improvements. kpi.uamdpi.commdpi.comrsc.orgresearchgate.net

Key benefits of incorporating fluorinated monomers into polyimides include:

Enhanced Solubility: The bulky, non-polar -CF3 groups disrupt polymer chain packing, reducing intermolecular forces and thereby increasing solubility in common organic solvents. researchgate.net This is a significant advantage, as traditional polyimides are often insoluble and require harsh processing conditions.

Improved Thermal Stability: Fluorinated polyimides consistently exhibit high glass transition temperatures and thermal decomposition temperatures, often with 10% weight loss occurring above 460°C. researchgate.net

Lower Moisture Uptake: The hydrophobic nature of the -CF3 group reduces the water absorption of the resulting polyimide films, which is critical for applications in microelectronics where moisture can adversely affect dielectric properties. researchgate.net

High Optical Transparency: The disruption of charge-transfer complex formation by fluorine atoms often results in polyimide films that are less colored and more transparent in the visible spectrum. researchgate.net

While direct synthesis of polyimides from this compound is not extensively detailed in the reviewed literature, its structure makes it an ideal candidate as a monomer or co-monomer to achieve these tailored properties. Similarly, in the synthesis of other advanced polymers like polytriazoles, the incorporation of monomers containing the robust -CF3 group is a promising route to enhance thermal and chemical stability. mdpi.com

The ability to tailor polymer properties for specific end-uses is a cornerstone of modern materials science. mdpi.com this compound serves as a versatile building block for this purpose. By participating in polymerization reactions via its amino and carboxylic acid groups, it can be integrated into polymer chains like polyesters, polyamides, and polyimides. The pendant trifluoromethyl group then acts as a functional moiety that tailors the polymer's bulk properties. For example, polymers containing this monomer are expected to exhibit increased hydrophobicity, lower surface energy, and modified electronic characteristics due to the strong electron-withdrawing nature of the -CF3 group. rsc.orgmdpi.com

Table 1: Expected Property Enhancements in Polymers Incorporating this compound
PropertyContributing Functional Group(s)Expected EnhancementSupporting Rationale from Analogous Systems
Thermal StabilityAromatic Backbone, -CF3 GroupIncreased glass transition and decomposition temperatures.Fluorinated polyimides show high thermal stability. researchgate.net
Solubility-CF3 GroupImproved solubility in organic solvents.Bulky -CF3 groups disrupt chain packing, enhancing solubility. researchgate.net
Hydrophobicity-CF3 GroupIncreased water contact angle and lower moisture uptake.Fluorinated polyimides exhibit water contact angles up to 96.4°. rsc.org
Optical Transparency-CF3 GroupReduced color and higher transparency in films.Fluorination can inhibit the formation of color-causing charge-transfer complexes. researchgate.net
Chemical ResistanceAromatic Backbone, -CF3 GroupEnhanced resistance to chemical attack.The C-F bond is exceptionally strong and stable.

Application in Perovskite Solar Cells

The performance and stability of perovskite solar cells (PSCs) are often limited by defects at the surface and grain boundaries of the perovskite film. nih.govresearchgate.net Chemical additive engineering, which involves introducing small molecules into the perovskite precursor or onto its surface, is a highly effective strategy to passivate these defects. nih.gov Fluorinated benzoic acids have emerged as a particularly promising class of additives for this purpose. nih.govresearchgate.net

Research on 3,5-bis(trifluoromethyl)benzoic acid (6FBzA), a structurally related compound, demonstrates a clear mechanism for performance enhancement. When used as an additive, the carbonyl (C=O) and fluorine groups of 6FBzA coordinate with uncoordinated Pb²⁺ ions, which are a primary source of shallow-level defects in the perovskite lattice. nih.gov This passivation of defects effectively suppresses trap-assisted non-radiative recombination, a major energy loss pathway, and enhances the extraction and transfer of charge carriers. nih.gov

Similarly, studies on other fluorinated benzoic acids show that they can increase the crystal size of the perovskite, reduce defect formation, and inhibit ion migration, leading to PSCs with higher power conversion efficiency (PCE) and improved stability. researchgate.net this compound is a prime candidate for this application due to its multifunctional nature. It is hypothesized to act through several synergistic mechanisms:

Lewis Acid-Base Interaction: The carbonyl group of the benzoic acid and the fluorine atoms of the trifluoromethyl group can coordinate with Lewis acidic Pb²⁺ defects. nih.govnih.gov

Hydrogen Bonding: The amino group (-NH2) and the carboxylic acid group (-COOH) can form hydrogen bonds with components of the perovskite structure, further stabilizing the crystal lattice and passivating surface defects. researchgate.netmdpi.com

The combination of these interactions makes this compound a potent potential passivating agent for producing high-quality perovskite films with reduced defect densities, leading to more efficient and stable solar cells.

Table 2: Performance of Perovskite Solar Cells with Related Fluorinated Additives
AdditiveKey Improvement MechanismResulting Power Conversion Efficiency (PCE)Reference
3,5-bis(trifluoromethyl)benzoic acid (6FBzA)Passivates Pb²⁺ defects via coordination with C=O and F groups.>21% nih.gov
2,3,4,5,6-pentafluorobenzoic acid (5F-B)Chelates lead ions and forms hydrogen bonds, increasing crystal size.20.50% researchgate.net
4-(trifluoromethyl)-1H-imidazole (THI)Coordinates with Pb²⁺, reducing defect density and increasing crystallinity.18.97% nih.gov

Formation of Organometallic Clusters (e.g., pH-Tunable Magnetic Organometallic Clusters)

This compound is an excellent candidate for use as a ligand in the synthesis of organometallic clusters and coordination polymers, including metal-organic frameworks (MOFs). Its amino and carboxylate groups provide two distinct coordination sites for binding to metal ions. Research on the structurally analogous ligand, 3-amino-4-hydroxybenzoate, has shown its ability to form a 3D porous framework with Co(II) ions. mdpi.com This resulting material displays single-molecule magnet behavior, demonstrating that such ligands can be used to construct materials with sophisticated magnetic properties. mdpi.com

Furthermore, the electronic properties of the ligand play a crucial role in tuning the magnetic interactions between the metal centers within a cluster. Studies on manganese clusters have shown that using carboxylate ligands with varying electron-withdrawing strength, such as trifluoroacetate, directly modulates the intramolecular exchange interactions. ru.nl The potent electron-withdrawing nature of the -CF3 group on this compound would therefore be expected to significantly influence the electronic structure and, consequently, the magnetic behavior of any resulting organometallic cluster. ru.nl This makes it a highly attractive ligand for designing new functional magnetic materials.

Nanomaterial Applications

The functional groups present on this compound make it a potentially useful molecule for the synthesis and surface modification of nanomaterials. The carboxylic acid group can act as a capping agent or anchor to the surface of metal oxide nanoparticles, while the amino group provides a site for further functionalization. However, based on the reviewed literature, specific applications of this compound in the field of nanomaterials are not yet widely reported.

Development of Coatings with Specific Hydrophobic Characteristics

The development of coatings with controlled water repellency is critical for applications ranging from self-cleaning surfaces to anti-corrosion and anti-icing technologies. The incorporation of fluorine is a primary strategy for creating hydrophobic surfaces due to the low surface energy of fluorinated compounds. The trifluoromethyl group is particularly effective in this regard.

When this compound is used as a monomer to create polymers, such as the fluorinated polyimides discussed in section 6.1.1, the resulting polymer films exhibit significant hydrophobicity. rsc.org For instance, polyimides synthesized with fluorinated diamine monomers have been shown to have high water contact angles, demonstrating poor wettability. rsc.org This property is directly attributable to the high density of -CF3 groups at the polymer-air interface. Therefore, this compound can be strategically employed in the synthesis of polymers intended for use as hydrophobic coatings. Additionally, its use as a fluorinated additive in coating formulations, such as those based on silanes/siloxanes, is a viable route to enhance their water-repellent properties and durability. mdpi.com

Advanced Analytical Methodologies for Research

Method Development for Quantitative Analysis (e.g., Gas Chromatography-Mass Spectrometry for Trace Analysis)

Quantitative analysis of 3-Amino-4-(trifluoromethyl)benzoic acid, especially at trace levels, presents analytical challenges due to its high polarity and low volatility, which are characteristic of amino acids. sigmaaldrich.com Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity, but requires a crucial sample preparation step known as derivatization. sigmaaldrich.comresearchgate.net

Derivatization: The primary goal of derivatization is to chemically modify the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. sigmaaldrich.com For this compound, both the amino (-NH₂) and the carboxylic acid (-COOH) functional groups are polar and contain active hydrogens, which would otherwise lead to poor chromatographic peak shape and thermal degradation in the hot GC injection port. sigmaaldrich.comgcms.cz Two common derivatization strategies applicable to this compound are silylation and alkylation/esterification. gcms.czcolostate.edu

Silylation: This is a widely used technique where the active hydrogens are replaced by a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comgcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose. sigmaaldrich.comresearchgate.net The reaction with MTBSTFA, for instance, would yield a more stable and less moisture-sensitive derivative, which is advantageous for robust analysis. sigmaaldrich.com

Alkylation/Esterification: This approach targets the carboxylic acid group, converting it into an ester (e.g., a methyl ester), and can also alkylate the amino group. A common reagent for esterification is Boron trifluoride-methanol (BF₃·MeOH), which has been successfully used for the trace analysis of other fluorobenzoic acids. nih.govresearchgate.netresearchgate.net This process significantly reduces the polarity and increases the volatility of the analyte.

Sample Preparation and Extraction: For trace analysis in complex matrices like environmental water or biological fluids, a pre-concentration step is typically required before derivatization. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose. nih.govresearchgate.netresearchgate.net Using a suitable sorbent, this compound can be selectively extracted from the sample matrix and eluted with a small volume of an organic solvent, thereby increasing its concentration to a level detectable by the GC-MS instrument. nih.govresearchgate.netresearchgate.net

A summary of a potential GC-MS method development workflow is presented in the table below.

StepProcedurePurposeKey Reagents/Parameters
1. Sample Extraction & Concentration Solid-Phase Extraction (SPE)To isolate the analyte from the sample matrix and increase its concentration.Hydrophilic-Lipophilic-Balanced (HLB) SPE cartridges.
2. Derivatization Silylation or EsterificationTo increase volatility and thermal stability for GC analysis.MTBSTFA (silylation) or BF₃·MeOH (esterification).
3. GC Separation Gas ChromatographyTo separate the derivatized analyte from other components.Capillary column (e.g., SLB™-5ms), temperature programming. sigmaaldrich.com
4. MS Detection & Quantification Mass SpectrometryTo identify and quantify the analyte based on its mass-to-charge ratio.Electron Impact (EI) ionization, Selected Ion Monitoring (SIM) for high sensitivity.

This combination of SPE and GC-MS after derivatization allows for the development of highly sensitive and selective methods for the ultra-trace determination of fluorinated benzoic acids, with detection limits potentially reaching the nanogram per liter (ng/L) range. nih.govresearchgate.netresearchgate.net

Utilization as Reference Standards in Analytical Chemistry

In analytical chemistry, reference standards are materials of high purity and well-characterized properties used for calibration, identification, and quantification of an analyte. bipm.org this compound has the potential to serve as a valuable reference standard in various analytical applications, particularly in quantitative Nuclear Magnetic Resonance (qNMR) and as an internal standard in mass spectrometry-based methods.

The utility of a compound as a reference standard is contingent on several factors, including its purity, stability, and unique spectral properties that allow for unambiguous signal detection. For a material to be designated as a Certified Reference Material (CRM), it must undergo a rigorous characterization process by a recognized body to ensure its metrological traceability. bipm.orgsigmaaldrich.com

Application in Quantitative NMR (qNMR): qNMR is a primary ratio method for purity assessment and quantification that relies on the use of an internal standard. bipm.org Compounds containing trifluoromethyl groups are particularly well-suited for ¹⁹F qNMR due to the high sensitivity of the ¹⁹F nucleus and the typically clear spectral region where these signals appear. 3,5-Bis(trifluoromethyl)benzoic acid, a structurally related compound, is already utilized as an internal standard for ¹H qNMR. bipm.org Similarly, this compound could be employed as a reference standard, with its unique signals in both ¹H and ¹⁹F NMR spectra providing a basis for accurate quantification of other fluorinated compounds.

Use as an Internal Standard: In chromatographic methods like GC-MS or LC-MS, internal standards are added to samples at a known concentration to correct for variations in sample preparation and instrument response. sigmaaldrich.com An ideal internal standard is chemically similar to the analyte but has a different mass to be distinguishable by the mass spectrometer. sigmaaldrich.com Isotopically labeled versions of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) are considered the gold standard for internal standards. sigmaaldrich.com However, when a stable isotope-labeled standard is unavailable, a structurally similar compound like this compound could be used as an internal standard for the analysis of other amino acids or fluorinated aromatic compounds, provided it is not present in the original sample.

The key attributes that support the use of this compound as a reference standard are summarized below.

AttributeRelevance as a Reference StandardAnalytical Technique
High Purity Essential for accurate calibration and quantification.All quantitative methods
Unique ¹⁹F NMR Signal The trifluoromethyl group provides a distinct and sensitive signal for quantification.¹⁹F qNMR
Distinct Mass Allows it to be differentiated from non-fluorinated analytes.Mass Spectrometry (GC-MS, LC-MS)
Structural Similarity Can mimic the behavior of similar analytes during sample preparation and analysis.Chromatography (as an internal standard)

To be established as a reliable reference standard, a batch of this compound would need to be thoroughly characterized for its purity and identity using multiple orthogonal analytical techniques. bipm.org

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Biological Targets and Mechanisms of Action

The trifluoromethyl group is known to enhance properties like lipophilicity and binding affinity, making derivatives of fluorinated benzoic acids valuable in the synthesis of active pharmaceutical ingredients (APIs). ossila.com Future research should focus on leveraging these characteristics to discover new therapeutic applications for compounds derived from 3-amino-4-(trifluoromethyl)benzoic acid.

A key research trajectory involves synthesizing libraries of derivatives and screening them against a wide array of biological targets. The structural motif is present in compounds designed as antibacterial agents, suggesting that novel derivatives could be developed as inhibitors of bacterial fatty acid biosynthesis or other essential microbial pathways. nih.gov Structure-activity relationship (SAR) studies will be crucial in this endeavor, guiding the rational design of more potent and selective molecules. nih.gov Research into pyrazole (B372694) derivatives, for instance, has shown that trifluoromethyl-substituted compounds can exhibit potent antibacterial activity, a principle that could be applied to new molecules incorporating the this compound scaffold. nih.gov

Furthermore, the general class of aminobenzoic acids and their derivatives serve as precursors and intermediates for a wide range of biologically active compounds, including alkaloids and folates. mdpi.com Investigating the potential of this compound to modulate pathways involving these or other endogenous molecules could uncover novel mechanisms of action. Exploring its role in designing inhibitors for enzymes like carbonic anhydrases or as antagonists for various receptors presents another fertile ground for discovery. nih.gov

Research AreaPotential Biological Target/MechanismRationale
Antimicrobials Fatty Acid Biosynthesis (FAB) InhibitionTrifluoromethyl groups can enhance potency, as seen in related pyrazole compounds. nih.gov
Antifungals Sterol 14α-demethylaseFluorinated benzoic acids are used in designing antifungal agents. ossila.com
Antivirals Viral Fusion InhibitionRelated structures have shown inhibition of influenza A membrane fusion. ossila.com
Enzyme Inhibition Carbonic Anhydrases, Kinases, etc.The scaffold provides a versatile base for developing specific enzyme inhibitors. nih.gov

Advanced Materials Design and Engineering

The bifunctional nature of this compound, possessing both a carboxylic acid and an amino group, makes it an excellent candidate for the synthesis of advanced polymers and materials. The carboxylic acid can chelate with metal ions, opening avenues for the creation of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comossila.com

Future research could focus on synthesizing MOFs using this compound as an organic linker. The inclusion of the trifluoromethyl group could impart unique properties to the resulting materials, such as enhanced thermal stability, specific porosity for gas storage and separation, or interesting photoluminescent characteristics. mdpi.com Studies on the structurally similar 3-amino-4-hydroxybenzoate have shown the formation of 3D porous frameworks with single-molecule magnet behavior when using cobalt, and strong photoluminescence with zinc. mdpi.com Similar investigations with this compound could yield multifunctional materials with tunable magnetic and optical properties.

In the realm of polymer chemistry, this compound can be used as a monomer to synthesize high-performance polyamides or polyimides. The rigidity of the benzene (B151609) ring and the presence of the CF3 group could lead to polymers with high thermal resistance, low dielectric constants, and excellent mechanical strength, making them suitable for applications in aerospace and microelectronics.

Material TypePotential ApplicationKey Feature Conferred by Compound
Metal-Organic Frameworks (MOFs) Gas Storage, Catalysis, SensorsTunable porosity, thermal stability, potential magnetic/optical properties. mdpi.com
High-Performance Polymers Aerospace, MicroelectronicsThermal resistance, low dielectric constant, mechanical strength.
Coordination Polymers Molecular Magnets, Luminescent MaterialsThe linker can coordinate with metal ions like Co(II) or Zn(II) to create functional materials. mdpi.com

Green Chemistry Principles in Synthesis and Application

Applying green chemistry principles to the synthesis of this compound and its derivatives is essential for sustainable development. Future research should prioritize the development of environmentally benign synthetic routes that minimize waste and energy consumption. mdpi.com

One promising avenue is the exploration of biocatalysis, using enzymes or whole-cell systems to perform key synthetic steps. This approach could replace harsh chemical reagents and solvents with milder, water-based systems. mdpi.com Additionally, the development of continuous-flow synthesis methods offers significant advantages over traditional batch processes, including improved safety, higher efficiency, and easier scalability. rsc.org Continuous-flow operations are inherently safer due to smaller reaction volumes and better temperature control, which is crucial when handling energetic or reactive intermediates. rsc.org

Another focus should be on the use of greener solvents and reagents. For example, replacing traditional organic solvents with more sustainable alternatives like ethyl acetate (B1210297) in coupling reactions can significantly lower the process mass intensity (PMI). unibo.it The synthesis of related compounds, such as 3-amino-4-hydroxybenzoic acid phosphate, has demonstrated cost-effective processes where materials are reused, and catalysts like Pd-C can be recycled multiple times without losing activity. researchgate.net Similar strategies could be adapted for the synthesis of this compound.

Computational-Aided Drug Design and Materials Discovery

Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. nih.govcriver.com For this compound, both structure-based drug design (SBDD) and ligand-based drug design (LBDD) methodologies can be employed. nih.gov

In future research, molecular docking simulations can be used to screen virtual libraries of derivatives against the 3D structures of known biological targets, predicting binding affinities and modes of interaction. nih.gov This allows for the prioritization of compounds for chemical synthesis and biological testing, saving time and resources. criver.com Quantitative structure-activity relationship (QSAR) models can also be developed to establish mathematical relationships between the chemical structures of derivatives and their biological activities, guiding the design of new compounds with improved potency. nih.govf1000research.com

Beyond drug discovery, computational modeling can aid in the design of novel materials. Density Functional Theory (DFT) can be used to predict the electronic structures, stability, and reactivity of new pyrazole derivatives, which can inform the synthesis of materials with desired properties. nih.gov Similarly, molecular dynamics simulations can predict the bulk properties of polymers derived from this compound, helping to screen for candidates with optimal thermal and mechanical characteristics before their synthesis.

CADD/Computational MethodApplication AreaObjective
Molecular Docking Drug DiscoveryPredict binding affinity and interaction of derivatives with biological targets. nih.gov
QSAR Drug DiscoveryDevelop models to predict biological activity and guide lead optimization. f1000research.com
Virtual Screening Drug DiscoveryIdentify potential hit compounds from large virtual libraries. scirp.org
Density Functional Theory (DFT) Materials SciencePredict electronic structure and properties of new materials. nih.gov
Molecular Dynamics Materials ScienceSimulate and predict bulk properties of polymers and MOFs. nih.gov

Integration with Emerging Technologies in Life Sciences and Materials Science

The full potential of this compound can be realized by integrating its research with emerging technologies. In life sciences, high-throughput screening (HTS) technologies can rapidly evaluate the biological activity of large libraries of its derivatives, accelerating the hit-to-lead process. When combined with 'omics' technologies (genomics, proteomics, metabolomics), researchers can elucidate the mechanisms of action of active compounds and identify novel biomarkers.

In materials science, the integration with nanotechnology could lead to the development of nanoscale MOFs or polymer composites with unprecedented properties. For instance, incorporating derivatives of this compound into nanomaterials could create advanced drug delivery systems or highly sensitive chemical sensors. Additive manufacturing (3D printing) could be used to fabricate complex structures from high-performance polymers derived from this compound, enabling the creation of custom medical implants or specialized engineering components. The synergy between the unique chemistry of this molecule and cutting-edge technologies promises to open up new frontiers in both fundamental science and practical applications.

Q & A

Q. What are the optimal synthetic routes for 3-amino-4-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?

A multi-step synthesis typically involves coupling trifluoromethyl-substituted aromatic precursors with amino and carboxylic acid functionalities. For example, nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling reactions can introduce the amino group at the 3-position, followed by oxidation or hydrolysis to generate the carboxylic acid moiety. Key parameters include temperature control (e.g., 45–60°C for coupling reactions ), solvent selection (polar aprotic solvents like DMF or DMSO), and catalysts (e.g., CuI for Ullmann reactions). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

  • NMR : 1^1H and 19^{19}F NMR confirm substituent positions and electronic environments. For instance, the trifluoromethyl group (CF3CF_3) appears as a singlet near δ -60 ppm in 19^{19}F NMR .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and hydrogen-bonding networks. High-resolution data (>1.0 Å) are recommended for accurate refinement .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical C8H6F3NO2C_8H_6F_3NO_2: 209.04 g/mol) and fragmentation patterns .

Q. What methodologies are recommended for assessing the purity and stability of this compound under varying storage conditions?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid (TFA) .
  • TLC : Silica plates with fluorescent indicator (Rf ~0.4 in ethyl acetate/hexane 1:1) .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) using LC-MS. Store in inert atmospheres (argon) at -20°C to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in supramolecular assemblies or coordination complexes?

The strong electron-withdrawing CF3CF_3 group polarizes the aromatic ring, enhancing hydrogen-bonding interactions between the carboxylic acid and amino groups. Computational studies (DFT at B3LYP/6-311++G(d,p)) reveal reduced electron density at the carboxyl oxygen, favoring coordination with metal ions (e.g., Zn2+^{2+} or Ni2+^{2+}) in Schiff base complexes . Crystallographic data show that CF3CF_3 steric effects can distort molecular packing, impacting solubility and melting points .

Q. How should researchers address contradictory data in catalytic applications, such as unexpected byproducts or low yields?

  • Byproduct analysis : Use LC-MS or GC-MS to identify intermediates (e.g., dehalogenated or dimerized species).
  • Reaction optimization : Screen bases (e.g., K2_2CO3_3 vs. Et3_3N) to minimize side reactions. For example, in amide coupling, HATU/DIPAD often outperforms EDC/HOBt in reducing racemization .
  • Mechanistic studies : Isotopic labeling (15^{15}N or 18^{18}O) or in-situ IR spectroscopy can track reaction pathways .

Q. What strategies are effective for derivatizing this compound into bioactive analogs?

  • Peptide coupling : Activate the carboxylic acid with DCC/NHS to conjugate with amines, yielding amides (e.g., protease inhibitors) .
  • Electrophilic substitution : Introduce halogens (Cl, Br) at the 5-position via diazotization, enabling Suzuki-Miyaura cross-coupling .
  • Schiff base formation : React the amino group with aldehydes (e.g., 3-hydroxybenzaldehyde) to generate ligands for metal-catalyzed asymmetric synthesis .

Q. How can computational modeling predict the compound’s behavior in biological systems or materials science applications?

  • Molecular docking : AutoDock Vina assesses binding affinity to targets (e.g., enzymes involved in Alzheimer’s disease ).
  • QSAR studies : Correlate substituent effects (e.g., CF3CF_3 vs. CH3CH_3) with logP or pKa values to optimize pharmacokinetics .
  • Solid-state simulations : Materials Studio predicts crystal morphology and thermal stability for co-crystal design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.